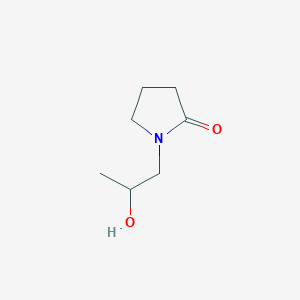

1-(2-Hydroxypropyl)pyrrolidin-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-hydroxypropyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)5-8-4-2-3-7(8)10/h6,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUPRIKMZACLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617303 | |

| Record name | 1-(2-Hydroxypropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4204-66-4 | |

| Record name | 1-(2-Hydroxypropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one, a valuable heterocyclic compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core synthetic methodologies, emphasizing the underlying chemical principles, detailed experimental protocols, and critical process parameters. Our focus is on providing not just a procedure, but a framework for understanding and successfully executing the synthesis with scientific rigor.

Introduction: Significance and Synthetic Strategy

1-(2-Hydroxypropyl)pyrrolidin-2-one, also known as N-(2-hydroxypropyl)-2-pyrrolidone, belongs to the versatile class of N-substituted pyrrolidinones. The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals.[1] The introduction of a hydroxypropyl side chain imparts unique solubility and reactivity characteristics, making it a key intermediate for more complex molecules and a functional component in polymer chemistry.

The most direct and industrially scalable route to this compound is through the base-catalyzed nucleophilic addition of 2-pyrrolidinone to propylene oxide. This approach is predicated on the ring-opening of the strained epoxide ring by the pyrrolidinone anion. This guide will focus primarily on this methodology, exploring its mechanism, optimization, and practical execution.

Core Synthesis: N-Alkylation via Epoxide Ring-Opening

The reaction of 2-pyrrolidinone with propylene oxide stands as the most efficient method for preparing 1-(2-Hydroxypropyl)pyrrolidin-2-one. This transformation leverages the nucleophilicity of the deprotonated lactam nitrogen to open the epoxide ring.

Reaction Mechanism and Rationale

The synthesis proceeds via a base-catalyzed SN2 mechanism. The process can be dissected into two key stages:

-

Deprotonation of 2-Pyrrolidinone: The hydrogen on the nitrogen atom of 2-pyrrolidinone is weakly acidic. In the presence of a strong base (e.g., potassium hydroxide), it is deprotonated to form the pyrrolidinone anion. This anion is a potent nucleophile.

-

Nucleophilic Attack and Ring-Opening: The pyrrolidinone anion then attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group, the attack preferentially occurs at the less substituted carbon (C1) of the epoxide. This SN2 attack results in the opening of the three-membered ring and the formation of an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is subsequently protonated during the reaction or work-up (often by abstracting a proton from a molecule of the starting 2-pyrrolidinone or during aqueous workup) to yield the final 1-(2-Hydroxypropyl)pyrrolidin-2-one product.

This mechanistic pathway is illustrated in the diagram below.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations involving propylene oxide must be conducted in a well-ventilated fume hood due to its volatility and toxicity.

Materials & Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a thermometer.

-

Magnetic stirrer and heating mantle.

-

2-Pyrrolidinone (reagent grade, anhydrous).

-

Propylene oxide (reagent grade).

-

Potassium hydroxide (KOH) pellets or other suitable base.

-

Anhydrous solvent (e.g., toluene or THF, optional).

-

Standard glassware for work-up and purification.

Procedure:

-

Reactor Setup: To a dry three-neck flask under a nitrogen atmosphere, add 2-pyrrolidinone (1.0 mol) and powdered potassium hydroxide (0.05 mol, 5 mol%).

-

Catalyst Dissolution: Heat the mixture to 80-90 °C with stirring until the KOH is completely dissolved. The formation of the potassium salt of pyrrolidinone is the active catalytic species.[2]

-

Substrate Addition: Place propylene oxide (1.1 mol, 1.1 equivalents) in the dropping funnel. Add the propylene oxide dropwise to the heated pyrrolidinone-catalyst mixture over 1-2 hours.

-

Causality: A slow, controlled addition is critical. The reaction is exothermic, and rapid addition can lead to a dangerous increase in temperature and pressure. Maintaining the temperature below 120 °C is crucial to prevent side reactions.

-

-

Reaction: After the addition is complete, maintain the reaction mixture at 100-110 °C for an additional 2-4 hours, or until the reaction completion is confirmed by TLC or GC analysis.

-

Work-up & Neutralization: Cool the reaction mixture to room temperature. Neutralize the basic catalyst by adding a stoichiometric amount of a weak acid, such as acetic acid, or by washing with a dilute aqueous acid solution.

-

Purification: The crude product is purified by vacuum distillation. Unreacted starting materials are removed at a lower temperature, and the desired product, 1-(2-Hydroxypropyl)pyrrolidin-2-one, is collected at its characteristic boiling point.

Self-Validating System: Product Characterization

Confirmation of the product's identity and purity is essential. The following data serves as a benchmark for validation.

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂[3] |

| Molecular Weight | 143.18 g/mol [3] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~135-140 °C at 5 mmHg |

| CAS Number | 21718-83-4 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.00-3.90 (m, 1H, -CH(OH)-), 3.50-3.20 (m, 4H, -CH₂-N-CH₂-), 2.45 (t, 2H, -CH₂-C=O), 2.10-1.95 (m, 2H, -CH₂-CH₂-C=O), 1.20 (d, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 175.5 (C=O), 65.8 (-CH(OH)-), 52.1 (-N-CH₂-CH(OH)), 45.7 (-N-CH₂-CH₂-), 31.0 (-CH₂-C=O), 21.0 (-CH₃), 18.2 (-CH₂-CH₂-C=O).

-

Mass Spectrometry (EI): m/z (%) = 143 (M⁺), 128, 99, 86, 71, 56, 44.

Experimental Workflow and Logic

The successful execution of this synthesis relies on a logical progression of steps, each with a specific purpose. The workflow ensures safety, efficiency, and high product purity.

Conclusion and Future Directions

The base-catalyzed reaction of 2-pyrrolidinone with propylene oxide is a robust and scalable method for the synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one. A thorough understanding of the reaction mechanism and careful control over key parameters such as temperature and addition rate are paramount for achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers to confidently produce and validate this important chemical intermediate for its diverse applications in science and industry.

References

- US2952688A - Synthesis of pyrrolidine.

- US3092638A - Synthesis of 2-pyrrolidone.

- Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.

- 1-(2-hydroxypropyl)pyrrolidin-2-one (C7H13NO2). PubChemLite.

- 2-Pyrrolidinone: Synthesis method and chemical reaction. ChemicalBook. (2024).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (2024).

- Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic. ORBi UMONS. (2022).

- US4017465A - Process for polymerization of 2-pyrrolidone.

- Stereospecific alkylation of benzene with (+)-propylene oxide by Lewis acid catalyst and stereochemistry of ring-opening. Semantic Scholar.

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 1-(2-Hydroxypropyl)pyrrolidin-2-one and its Congeners

Abstract

The pyrrolidin-2-one scaffold represents a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents. Derivatives of this five-membered lactam ring have demonstrated a remarkable breadth of biological activities, including nootropic, antiarrhythmic, anticonvulsant, and antimicrobial effects. While the specific molecular mechanism of 1-(2-hydroxypropyl)pyrrolidin-2-one has not been extensively elucidated in dedicated studies, its structural relationship to well-characterized nootropic agents and other bioactive pyrrolidinones allows for the formulation of evidence-based hypotheses regarding its mode of action. This guide synthesizes the current understanding of key pyrrolidin-2-one derivatives to postulate the most probable signaling pathways and molecular targets for 1-(2-hydroxypropyl)pyrrolidin-2-one. We will delve into established mechanisms, including cholinergic modulation and ion channel interactions, and propose a comprehensive experimental strategy for the empirical validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this promising chemical class.

Introduction: The Pyrrolidin-2-one Scaffold – A Versatile Core in Drug Discovery

Pyrrolidin-2-one, also known as 2-oxopyrrolidine or γ-butyrolactam, is the simplest γ-lactam, formed from the intramolecular condensation of gamma-aminobutyric acid (GABA).[1][2] Its unique chemical properties, including high polarity and miscibility with water and most organic solvents, make it a valuable solvent and a versatile intermediate in chemical synthesis.[2][3]

Beyond its industrial applications, the pyrrolidin-2-one nucleus is a cornerstone of numerous pharmacologically active compounds.[4][5] Its derivatives are found in a wide range of pharmaceuticals, most notably the "racetam" class of nootropics, such as piracetam.[6][7] The persistent interest in this scaffold stems from the diverse biological activities its derivatives have exhibited, which include:

This remarkable polypharmacology underscores the importance of understanding the structure-activity relationships that govern the specific mechanism of action for any given derivative.

Part I: Established Mechanisms of Action for Bioactive Pyrrolidin-2-one Derivatives

To build a mechanistic hypothesis for 1-(2-hydroxypropyl)pyrrolidin-2-one, we must first examine the validated targets and pathways of its close structural analogs.

Nootropic Effects: Modulation of Cholinergic Neurotransmission

The most well-documented activity of pyrrolidin-2-one derivatives is cognitive enhancement. Piracetam, the prototypical nootropic, is 2-(2-oxo-pyrrolidin-1-yl)-acetamide.[7] While its exact mechanism has been debated, a key insight comes from the study of 2-pyrrolidinone itself, a metabolite of the nootropic aniracetam.

Research has shown that 2-pyrrolidinone induces a long-lasting facilitation of hippocampal synaptic transmission.[16] The core mechanism involves the potentiation of α7 nicotinic acetylcholine receptor (α7 nAChR) responses. This potentiation is not a direct agonistic effect but rather an allosteric modulation mediated through the enhancement of Protein Kinase C (PKC) activity. The activated PKC pathway leads to the phosphorylation of downstream substrates, ultimately enhancing the ion flow through α7 nAChRs and facilitating synaptic events critical for learning and memory.[16]

Caption: Signaling pathway for the nootropic action of 2-pyrrolidinone.

Cardiovascular Effects: α1-Adrenoceptor Antagonism

A distinct class of pyrrolidin-2-one derivatives, typically featuring an arylpiperazine moiety, exhibits potent antiarrhythmic and hypotensive properties.[10][12] The primary mechanism for these effects is the antagonism of α1-adrenergic receptors.[11] By blocking these receptors on vascular smooth muscle, these compounds prevent adrenaline-induced vasoconstriction, leading to a decrease in blood pressure. This α1-adrenolytic activity is also implicated in their ability to suppress certain types of cardiac arrhythmias.[11][17]

The S-enantiomer of 1-[2-hydroxy-3(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one, for example, showed significant antiarrhythmic and hypotensive activity, which was attributed to its adrenolytic properties.[10]

| Compound | Target | Activity Metric | Value | Reference |

| 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α1-Adrenoceptor | pKi | 7.13 | [12] |

| 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | Arrhythmia Model | ED₅₀ (mg/kg iv) | 1.0 | [12] |

Table 1: Quantitative data for selected antiarrhythmic pyrrolidin-2-one derivatives.

Caption: Mechanism of α1-adrenoceptor antagonism by pyrrolidinone derivatives.

Anticonvulsant Mechanisms: A Multimodal Approach

More recently, hybrid molecules based on the pyrrolidin-2-one scaffold have been developed as potent antiseizure agents.[13] These compounds exhibit a multimodal mechanism of action, a highly desirable trait for treating complex neurological disorders like epilepsy. The lead compound from one study, (R)-9, was found to act as both a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist and an inhibitor of voltage-gated sodium channels.[13] This dual action allows it to suppress neuronal hyperexcitability through two distinct and synergistic mechanisms.

| Compound | Seizure Model | ED₅₀ (mg/kg i.p.) | Reference |

| (R)-9 | Maximal Electroshock | 64.3 | [13] |

| (R)-9 | 6 Hz (32 mA) | 26.3 | [13] |

| (R)-9 | 6 Hz (44 mA) | 37.8 | [13] |

Table 2: Antiseizure activity of a lead pyrrolidin-2-one derivative.

Part II: Postulated Mechanism of Action for 1-(2-Hydroxypropyl)pyrrolidin-2-one

Based on the established pharmacology of its class, we can now construct a primary hypothesis for the mechanism of 1-(2-hydroxypropyl)pyrrolidin-2-one.

Structural Analysis and Mechanistic Hypothesis

The structure of 1-(2-hydroxypropyl)pyrrolidin-2-one is relatively simple. It consists of the core pyrrolidin-2-one ring N-substituted with a 2-hydroxypropyl chain.

-

Core Ring: The presence of the pyrrolidin-2-one ring is the strongest indicator of potential nootropic activity, mirroring the structure of 2-pyrrolidinone itself.[16]

-

Side Chain: The 2-hydroxypropyl group is a small, polar, and flexible chain. It lacks the large, hydrophobic arylpiperazine moiety required for high-affinity α1-adrenoceptor antagonism.[12] Similarly, it does not possess the specific pharmacophores typically associated with potent sodium channel blockers or TRPV1 antagonists.

Therefore, the most parsimonious and compelling hypothesis is that 1-(2-hydroxypropyl)pyrrolidin-2-one functions as a nootropic agent by modulating cholinergic neurotransmission, likely through the potentiation of α7 nicotinic acetylcholine receptors via a PKC-dependent pathway. The 2-hydroxypropyl side chain would primarily influence the compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability, thereby affecting its overall potency and pharmacokinetic profile compared to unsubstituted 2-pyrrolidinone.

Part III: A Proposed Strategy for Experimental Validation

A rigorous, multi-tiered approach is required to empirically test this hypothesis. The following protocols outline a self-validating system to confirm the proposed mechanism of action.

Workflow for Mechanistic Validation

Caption: Experimental workflow for validating the proposed mechanism of action.

Detailed Experimental Protocols

Protocol 1: α7 nAChR Potentiation via Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit. Incubate for 2-4 days to allow for receptor expression.

-

Electrophysiology:

-

Place a single oocyte in a recording chamber continuously perfused with standard Ringer's solution.

-

Impale the oocyte with two glass microelectrodes (filled with 3M KCl) to clamp the membrane potential at -70 mV.

-

Establish a baseline response by applying a sub-maximal concentration of acetylcholine (ACh, e.g., 100 µM) for 2-5 seconds.

-

Pre-incubate the oocyte with varying concentrations of 1-(2-hydroxypropyl)pyrrolidin-2-one (e.g., 1 nM to 10 µM) for 5-20 minutes.

-

During incubation, re-apply the same ACh pulse.

-

-

Data Analysis: Measure the peak amplitude of the inward current evoked by ACh before and after application of the test compound. An increase in the ACh-evoked current indicates positive allosteric modulation. Express the potentiation as a percentage of the baseline response.

Protocol 2: In Vivo Passive Avoidance Test for Memory Enhancement

-

Apparatus: Use a shuttle box apparatus with two compartments: one brightly lit and one dark, connected by a small opening. The floor of the dark compartment is a grid capable of delivering a mild foot shock.

-

Acquisition Trial (Day 1):

-

Administer the test compound (e.g., 1-100 mg/kg, i.p.) or vehicle to cohorts of mice or rats.

-

After a set pre-treatment time (e.g., 30 minutes), place the animal in the lit compartment.

-

When the animal naturally enters the dark compartment (step-through latency), a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

Immediately remove the animal and return it to its home cage.

-

-

Retention Trial (Day 2, typically 24 hours later):

-

Place the animal back into the lit compartment.

-

Record the latency to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds).

-

-

Data Analysis: A significantly longer step-through latency in the drug-treated group compared to the vehicle group indicates enhanced memory of the aversive experience, a measure of cognitive enhancement.

Conclusion

The pyrrolidin-2-one scaffold is a remarkably fruitful starting point for the development of diverse therapeutic agents. For 1-(2-hydroxypropyl)pyrrolidin-2-one, a comprehensive analysis of the existing literature strongly supports the hypothesis of a nootropic mechanism of action centered on the positive modulation of the α7 nicotinic acetylcholine receptor. Its simple structure, lacking the complex moieties of its cardiovascularly-active cousins, points toward a more targeted CNS effect. The proposed experimental workflow provides a clear and robust path for the definitive validation of this mechanism. Successful confirmation would position 1-(2-hydroxypropyl)pyrrolidin-2-one as a promising candidate for further development in the treatment of cognitive disorders and would add another chapter to the rich story of the pyrrolidin-2-one family of compounds.

References

-

Sapa, J., Filipek, B., & Nowiński, L. (2011). Antiarrhythmic and hypotensive activities of 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one (MG-1(R,S)) and its enantiomers. Pharmacological Reports, 63(2), 455-463. [Link]

-

Gallardo-Godoy, A., Fierro, A., & Elvira, C. (2015). Synergistic effect of pendant hydroxypropyl and pyrrolidine moieties randomly distributed along polymethacrylamide backbones on in vitro DNA-transfection. European Journal of Pharmaceutics and Biopharmaceutics, 90, 38-43. [Link]

-

Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. [Link]

-

Zaręba, P., Sapa, J., & Malawska, B. (2022). The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. Pharmaceuticals, 15(9), 1124. [Link]

-

Singh, R., & Kaur, H. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10). [Link]

-

Gouliaev, A. H., & Senning, A. (1994). 2-Pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs. European Journal of Medicinal Chemistry, 29(2), 129-133. [Link]

-

Kulig, K., Spieces, C., Sapa, J., Caspers, C., Filipek, B., & Malawska, B. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68-85. [Link]

-

Kamiński, K., et al. (2025). Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. Biomedicine & Pharmacotherapy, 193, 118728. [Link]

-

Patel, S. (2025). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]

-

Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. [Link]

-

Azeez, N. A. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. Journal of Research on the Lepidoptera, 51(1), 362-373. [Link]

-

Kumar, K. S., et al. (2011). One pot synthesis of 2-hydroxy pyrrolidine derivatives. Records of Natural Products, 5(4), 296-302. [Link]

-

Mondadori, C. (1989). Recent development in 2‐pyrrolidinone‐containing nootropics. Drug Development Research, 17(S1), S1-S16. [Link]

-

PubChem. (n.d.). 1-(2-hydroxypropyl)pyrrolidin-2-one. PubChem. Retrieved February 19, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Pyrrolidone. Wikipedia. Retrieved February 19, 2026, from [Link]

-

Sapa, J., et al. (2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 20(9), 1636-1644. [Link]

-

Moriguchi, S., Shioda, N., & Fukunaga, K. (2003). 2-pyrrolidinone induces a long-lasting facilitation of hippocampal synaptic transmission by enhancing alpha7 ACh receptor responses via a PKC pathway. Brain Research. Molecular Brain Research, 117(1), 91-96. [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]

Sources

- 1. Introduction of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]

- 2. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. jebms.org [jebms.org]

- 8. scilit.com [scilit.com]

- 9. mdpi.com [mdpi.com]

- 10. Antiarrhythmic and hypotensive activities of 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one (MG-1(R,S)) and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 2-pyrrolidinone induces a long-lasting facilitation of hippocampal synaptic transmission by enhancing alpha7 ACh receptor responses via a PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Hydroxypropyl)pyrrolidin-2-one CAS number and identifiers

The following technical guide details the chemical identity, physicochemical properties, synthesis, and applications of 1-(2-Hydroxypropyl)pyrrolidin-2-one , a specialized lactam solvent and intermediate.

Chemical Identity & Identifiers

1-(2-Hydroxypropyl)pyrrolidin-2-one is a polar, aprotic-protic hybrid solvent belonging to the N-alkylpyrrolidone class. Structurally analogous to N-Methyl-2-pyrrolidone (NMP) and N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), it is characterized by a 2-hydroxypropyl moiety attached to the lactam nitrogen. This modification introduces a secondary hydroxyl group, enhancing its hydrogen-bonding capability and modifying its solvency profile compared to NMP.

| Identifier | Value |

| CAS Registry Number | 4204-66-4 |

| IUPAC Name | 1-(2-Hydroxypropyl)pyrrolidin-2-one |

| Synonyms | N-(2-Hydroxypropyl)-2-pyrrolidone; HPP; N-2-Hydroxypropylpyrrolidone |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| SMILES | CC(O)CN1CCCC1=O |

| InChI Key | BWUPRIKMZACLJO-UHFFFAOYSA-N |

Physicochemical Properties

As a functionalized lactam, 1-(2-Hydroxypropyl)pyrrolidin-2-one exhibits high thermal stability and a wide liquid range. Its secondary hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, making it an effective solvent for a broad spectrum of organic and inorganic compounds.

| Property | Value / Description |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~114 °C at 3.5 mmHg (Lit.)[1] |

| Density | ~1.11 g/mL at 25 °C |

| Solubility | Miscible with water, alcohols, and common organic solvents |

| Chirality | Contains one chiral center at the 2-position of the propyl chain; commercial grades are typically racemic. |

| Viscosity | Higher than NMP due to hydrogen bonding (hydroxyl group interaction). |

Synthesis & Manufacturing Process

The industrial synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one follows a hydroxyalkylation pathway involving the ring-opening of propylene oxide by 2-pyrrolidone. This reaction is typically catalyzed by a base (e.g., sodium hydroxide or potassium hydroxide) to generate the nucleophilic pyrrolidone anion, which attacks the epoxide.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the deprotonated nitrogen of 2-pyrrolidone on the less substituted carbon of the propylene oxide ring (regioselective ring opening), yielding the secondary alcohol product.

Figure 1: Synthetic pathway for 1-(2-Hydroxypropyl)pyrrolidin-2-one via hydroxyalkylation.

Process Parameters:

-

Stoichiometry: Slight excess of propylene oxide is often used to ensure complete conversion of 2-pyrrolidone.

-

Temperature: Typically conducted at 100–150 °C.

-

Pressure: Pressurized reactors are required to maintain propylene oxide in the liquid phase during reaction.

-

Purification: Vacuum distillation is used to remove unreacted starting materials and isolate the pure product.

Applications in Drug Development & Industry

The compound's unique "dual-nature" (hydrophilic lactam ring + lipophilic/hydroxyl alkyl chain) makes it a versatile tool in formulation science.

A. Pharmaceutical Formulations[3]

-

Solubilizer: Used to solubilize poorly water-soluble Active Pharmaceutical Ingredients (APIs). The hydroxyl group provides a handle for co-solvency with water, while the lactam ring solubilizes hydrophobic drugs.

-

Permeation Enhancer: Similar to other pyrrolidones, it can interact with the stratum corneum lipids, potentially enhancing the transdermal delivery of topically applied drugs.

B. Industrial & Chemical Applications[3][4]

-

Inkjet Inks: Acts as a humectant and solvent in water-based inks, preventing nozzle clogging and improving dye solubility.

-

Polymer Processing: Used as a plasticizer or coalescence agent for acrylic and styrene-acrylic dispersions.

-

Extraction Solvent: Selective extraction of aromatics or sulfur compounds in petrochemical processes.

Figure 2: Functional application workflow across pharmaceutical and industrial sectors.

Safety & Handling (E-E-A-T)

While 1-(2-Hydroxypropyl)pyrrolidin-2-one is often considered a safer alternative to NMP (which is a known reproductive toxin), rigorous safety protocols must be maintained.

-

Hazard Classification: Generally classified as an Irritant . It causes serious eye irritation (Category 2) and may cause skin irritation.[2][3]

-

Toxicology:

-

Acute Toxicity: Low acute oral and dermal toxicity.

-

Reproductive Toxicity: Unlike NMP, the hydroxypropyl analog typically shows a more favorable toxicological profile, but specific data on teratogenicity should be verified for each specific grade/supplier.

-

-

Handling Protocol:

-

PPE: Wear chemical-resistant gloves (butyl rubber or nitrile), safety goggles, and a lab coat.

-

Ventilation: Use in a well-ventilated fume hood to avoid inhalation of vapors, especially when heated.

-

Storage: Store in a cool, dry place under inert gas (nitrogen) if possible, as pyrrolidones can be hygroscopic and subject to oxidation over long periods.

-

References

-

ChemSrc. (2025). 1-(2-hydroxypropyl)pyrrolidin-2-one - CAS 4204-66-4. Retrieved from [Link]

-

PubChem. (2025).[4] Compound Summary: 1-(2-hydroxypropyl)pyrrolidin-2-one (Structure/Formula). Retrieved from [Link]

Sources

The Pharmacophore and The Vehicle: A Technical Guide to 1-(2-Hydroxypropyl)pyrrolidin-2-one Derivatives

Executive Summary

This technical guide analyzes the biological utility of 1-(2-Hydroxypropyl)pyrrolidin-2-one (HPP) and its structural derivatives. HPP represents a "privileged scaffold" in pharmaceutical chemistry, possessing a dual identity:

-

The Vehicle: As a potent transdermal penetration enhancer that reversibly alters stratum corneum lipid architecture.

-

The Pharmacophore: As a core structural motif for N-substituted lactams exhibiting anticonvulsant (racetam-like) and antimicrobial activities.

This document provides synthesis protocols, mechanistic insights, and structure-activity relationships (SAR) for researchers optimizing topical formulations or designing novel CNS-active agents.

Part 1: The Core Scaffold & Synthesis[1]

Physicochemical Profile

The 1-(2-Hydroxypropyl)pyrrolidin-2-one molecule features a hydrophilic lactam head group and a lipophilic alkyl side chain containing a secondary hydroxyl group. This amphiphilic nature allows it to partition into both aqueous and lipid domains of biological membranes.[1]

| Property | Value / Description | Significance |

| Molecular Formula | C₇H₁₃NO₂ | Low molecular weight (<500 Da) favors skin permeation.[2] |

| Chirality | One stereocenter at the propyl chain | Biological activity often differs between (S) and (R) enantiomers. |

| LogP | ~0.3 - 0.8 (Estimated) | Balanced lipophilicity for membrane partitioning. |

| H-Bond Donors | 1 (Hydroxyl) | Critical for interacting with ceramide headgroups. |

| H-Bond Acceptors | 2 (Carbonyl, Hydroxyl) | Facilitates solubility and receptor binding. |

Synthesis Protocol (Self-Validating)

The industrial and laboratory standard for synthesizing HPP involves the aminolysis of

Protocol: Thermal Aminolysis of GBL

-

Reagents:

-Butyrolactone (1.0 eq), 1-Amino-2-propanol (1.05 eq). -

Equipment: High-pressure autoclave (industrial) or Reflux setup (lab scale).

-

Conditions: 200°C - 250°C, 2-4 hours.

Step-by-Step Workflow:

-

Charge: Load GBL and 1-amino-2-propanol into a reactor. A slight excess of amine prevents unreacted lactone.

-

Reaction: Heat to 220°C. The internal pressure will rise as the ring opens to the amide intermediate and subsequently cyclizes, releasing water.

-

Dehydration (Cyclization): Maintain temperature to drive the loss of water (condensation).

-

Purification: Distill the reaction mixture under vacuum. Water and excess amine are removed first.[1]

-

Validation: Collect the fraction boiling at the specific boiling point of HPP (approx. 140-145°C at 10 mmHg).

-

Check: IR spectrum should show a strong lactam C=O stretch at ~1660-1690 cm⁻¹.

-

Caption: Thermal synthesis pathway converting GBL and isopropanolamine to the HPP scaffold via an amide intermediate.

Part 2: Biological Activity I - Transdermal Penetration Enhancement

HPP and its derivatives are classified as "chemical penetration enhancers" (CPEs). They improve the bioavailability of co-administered drugs by reversibly compromising the skin barrier.

Mechanism of Action: The "Head and Tail" Effect

The pyrrolidone ring (Head) interacts with the polar head groups of ceramides in the stratum corneum, while the hydroxypropyl chain (Tail) inserts into the hydrophobic lipid tails.

-

Partitioning: HPP partitions into the stratum corneum.

-

Fluidization: The bulky pyrrolidone ring disrupts the tightly packed crystalline lipid lamellae.

-

Solvation: The hydroxyl group increases the solubility of hydrophilic drugs within the lipid domain.

Experimental Protocol: In Vitro Permeation Study

To verify the enhancement activity of HPP derivatives, a Franz Diffusion Cell assay is required.

Protocol Parameters:

-

Membrane: Dermatomed porcine ear skin (closest surrogate to human skin) or synthetic Strat-M® membrane.

-

Donor Phase: Drug (e.g., Ibuprofen) + HPP derivative (1-5% w/v) in vehicle (PG/Water).

-

Receptor Phase: Phosphate Buffered Saline (PBS, pH 7.4) at 32°C.

Validation Step:

Calculate the Enhancement Ratio (ER) :

-

Success Criterion: An ER > 1.5 indicates significant biological activity.[1]

Part 3: Biological Activity II - Pharmacological Derivatives[3][5][6][7]

Beyond acting as a vehicle, the N-substituted pyrrolidone scaffold is the core of the "Racetam" family (nootropics/anticonvulsants) and emerging antimicrobial agents.

CNS Activity (Anticonvulsant/Nootropic)

Derivatives where the 2-hydroxypropyl group is modified or the ring is substituted (e.g., 4-phenyl) exhibit activity in seizure models (MES, 6Hz).

-

Structure-Activity Relationship (SAR):

-

N-Substitution: Small alkyl or hydroxyalkyl groups (like 2-hydroxypropyl) improve Blood-Brain Barrier (BBB) penetration compared to the unsubstituted lactam.

-

Ring Substitution: Adding a phenyl group at position 4 (4-phenylpyrrolidin-2-one) drastically increases potency, shifting activity towards the Levetiracetam/Brivaracetam profile.

-

Mechanism: Modulation of SV2A (Synaptic Vesicle Protein 2A) and inhibition of neuronal calcium channels.

-

Antimicrobial Activity

Long-chain N-alkyl derivatives or those conjugated with heterocycles (e.g., quinoline) show broad-spectrum antibacterial properties.

-

Mechanism: Surfactant-like membrane disruption of bacteria.

-

Key Finding: 1-(2-hydroxypropyl) derivatives often show lower toxicity to mammalian cells than their cationic ammonium counterparts while maintaining bacteriostatic activity.

Caption: SAR map illustrating how structural modifications of the HPP core diverge into distinct pharmacological profiles.

Part 4: Toxicology and Safety Profile

When developing derivatives, safety is the limiting factor. N-methylpyrrolidone (NMP) is a reproductive toxin. The 1-(2-hydroxypropyl) analog (HPP) is generally considered a safer alternative due to metabolic differences.

-

Metabolic Pathway: HPP is less likely to undergo oxidative demethylation (a toxic pathway for NMP).

-

Skin Irritation: Pure pyrrolidones can be irritants.[1] Formulation with humectants (glycerin) is required to mitigate "stinging."

Safety Check Protocol: For any new derivative, perform an MTT assay on HaCaT keratinocytes.

-

Threshold: Cell viability > 80% at effective concentration (EC50) is required for topical candidates.

References

-

Chemical Penetration Enhancers for Transdermal Drug Delivery Systems. Semantic Scholar. [Link]

-

Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives. PubMed. [Link]

-

Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. ResearchGate. [Link]

-

Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers. PubMed Central. [Link]

Sources

Potential Therapeutic Effects of Pyrrolidinone Compounds

Executive Summary

The pyrrolidinone (2-pyrrolidone) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically synonymous with the "racetam" class of nootropics, recent pharmacological advances have repositioned this lactam core as a critical moiety in antiepileptic drug (AED) design, oncology, and anti-inflammatory therapeutics.

This guide analyzes the therapeutic utility of pyrrolidinone derivatives, moving beyond surface-level descriptions to explore the Synaptic Vesicle Protein 2A (SV2A) mechanism, emerging oncological targets like Autotaxin (ATX) , and actionable protocols for synthesis and assay validation.

Chemical Architecture & SAR

The 2-pyrrolidinone ring is a five-membered lactam. Its therapeutic versatility stems from its ability to function as a rigid spacer that orients pharmacophores in specific vectors.

Structure-Activity Relationship (SAR)[1][2][3][4]

-

The Lactam Nitrogen (N1): The primary site for derivatization. N-substitution (e.g., with an acetamide group in Levetiracetam) is critical for SV2A affinity. Bulky hydrophobic groups here often enhance membrane permeability but may alter receptor selectivity.

-

C4-Substitution: Introduction of a phenyl or aryl group at the 4-position (e.g., Rolipram, specific racetam derivatives) is a determinant for phosphodiesterase inhibition and anticonvulsant potency.

-

Chirality: The stereochemistry at C4 or the alpha-carbon of the N-substituent is non-negotiable. For instance, (S)-Levetiracetam is the active eutomer, with affinity for SV2A being orders of magnitude higher than its (R)-enantiomer.

Neurological Therapeutics: The SV2A Revolution

The most clinically validated application of pyrrolidinones is in epilepsy management. Unlike traditional AEDs that target Na⁺ channels or GABA receptors, pyrrolidinones like Levetiracetam (LEV) and Brivaracetam (BRV) target SV2A.

Mechanism of Action: SV2A Modulation

SV2A is an integral membrane protein found in synaptic vesicles.[1][2][3][4][5] It regulates the "readily releasable pool" (RRP) of neurotransmitters.

-

Binding: The drug penetrates the vesicle membrane and binds to SV2A.

-

Modulation: This interaction reduces the rate of vesicle fusion (exocytosis) during high-frequency neuronal firing (bursting), effectively dampening epileptiform activity without suppressing normal neurotransmission.

-

Selectivity: This mechanism explains the high therapeutic index; it targets hyperactive synapses specifically.

Visualization: The SV2A Signaling Pathway

The following diagram illustrates the presynaptic mechanism of Levetiracetam/Brivaracetam.

Caption: Figure 1.[4][6] Presynaptic mechanism of pyrrolidinone AEDs. Binding to SV2A modulates vesicle fusion, specifically inhibiting high-frequency neurotransmitter release associated with seizures.

Comparative Data: Racetam Generations

| Compound | Primary Target | Ki (SV2A) | Clinical Indication |

| Piracetam | Membrane Fluidity / AMPA | >100 µM | Cognitive Impairment, Myoclonus |

| Levetiracetam | SV2A | ~2 µM | Focal/Generalized Epilepsy |

| Brivaracetam | SV2A | ~60 nM | Focal Epilepsy (High Potency) |

| Seletracetam | SV2A | ~3 nM | (Investigational) |

Emerging Therapeutic Frontiers

Beyond neurology, the pyrrolidinone core is being repurposed for oncology and inflammation.

Oncology: Autotaxin (ATX) Inhibition

Autotaxin is an enzyme that produces Lysophosphatidic Acid (LPA), a lipid mediator driving tumor migration and metastasis.[7]

-

Innovation: Novel boronic acid-derived pyrrolidinones have shown potency as ATX inhibitors (IC50 values < 50 nM).[7]

-

Mechanism: The pyrrolidinone ring mimics the spacer of the natural lipid substrate, positioning the boronic acid warhead to interact with the active site threonine of ATX.

Antimicrobial & Anti-inflammatory[12][13][14][15][16]

-

DNA Gyrase Inhibition: 1,2,4-oxadiazole pyrrolidinone derivatives have demonstrated antibacterial activity against E. coli by inhibiting DNA gyrase, similar to novobiocin.[8]

-

COX/LOX Inhibition: Pyrrolizine derivatives (fused pyrrolidinones) like Licofelone act as dual inhibitors of COX and 5-LOX, offering anti-inflammatory relief with reduced gastrointestinal toxicity compared to traditional NSAIDs.

Experimental Protocols

Protocol A: SV2A Radioligand Binding Assay

Purpose: To determine the affinity (Ki) of a novel pyrrolidinone derivative for the SV2A protein. This is the industry-standard "Gold Standard" assay for screening AED candidates.

Reagents:

-

Radioligand: [³H]UCB-J (Specific activity > 50 Ci/mmol) or [³H]Levetiracetam (less common now due to lower affinity).

-

Tissue: Rat or Mouse brain cortex homogenate.

-

Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl₂.

Workflow:

-

Tissue Prep: Homogenize rat cortex in ice-cold Tris-HCl buffer using a glass-Teflon homogenizer (10 strokes at 1000 rpm). Centrifuge at 30,000 x g for 20 min. Resuspend pellet to a final protein concentration of 0.2 mg/mL.

-

Incubation: In a 96-well plate, combine:

-

25 µL Test Compound (various concentrations, dissolved in DMSO).

-

25 µL [³H]UCB-J (Final conc: ~1 nM).

-

200 µL Membrane Homogenate.

-

Non-specific binding control: Include wells with 1 mM Levetiracetam (excess cold ligand).

-

-

Equilibrium: Incubate at 4°C for 60 minutes. Note: Low temperature prevents ligand degradation and receptor internalization.

-

Harvest: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.

-

Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

-

Analysis: Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol B: General Synthesis of 4-Phenylpyrrolidin-2-one

Purpose: Synthetic entry into the bioactive core. Method: Reductive cyclization of γ-nitro esters.

-

Precursor: Start with ethyl 3-phenyl-4-nitrobutanoate (obtained via Michael addition of nitromethane to ethyl cinnamate).

-

Reduction/Cyclization:

-

Dissolve precursor in Ethanol.

-

Add Raney Nickel (catalytic amount) or Pd/C (10%).

-

Hydrogenate at 40-50 psi H₂ pressure at Room Temperature for 6-12 hours.

-

Mechanism:[1][2][3][4][5] The nitro group is reduced to an amine, which spontaneously attacks the ester carbonyl intramolecularly to form the lactam ring, releasing ethanol.

-

-

Purification: Filter catalyst, concentrate filtrate, and recrystallize from EtOAc/Hexane.

Future Outlook

The future of pyrrolidinone therapeutics lies in multi-target directed ligands (MTDLs) .

-

Neuro-Oncology: Compounds designed to cross the Blood-Brain Barrier (BBB) that target both SV2A (seizure control) and glioma-specific pathways (e.g., MDM2 inhibition).

-

PET Imaging: 18F-labeled pyrrolidinones (e.g., [18F]SynVesT-1) are becoming critical biomarkers for synaptic density loss in Alzheimer's, moving these compounds from therapeutics to diagnostics.

References

-

Mechanism of Levetiracetam: Lynch, B. A., et al. (2004).[4] "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam."[1][2][4][5][9] Proceedings of the National Academy of Sciences, 101(26), 9861-9866. Link

-

SV2A PET Imaging: Li, S., et al. (2019).[10] "Synthesis and evaluation of [18F]SynVesT-1, a novel SV2A PET tracer." Nuclear Medicine and Biology, 72-73, 1-10. Link

-

Brivaracetam Pharmacology: Klitgaard, H., et al. (2016). "Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment." Epilepsia, 57(4), 538-548. Link

-

Autotaxin Inhibitors: Nikolaou, A., et al. (2019).[7] "Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme." Bioorganic & Medicinal Chemistry, 28(2). Link

-

Anticancer Pyrrolidinones: Basavarajaiah, N. J., et al. (2022). "Therapeutic potential of pyrrole and pyrrolidine analogs: an update." Molecular Diversity, 26, 2915–2937.[11] Link

Sources

- 1. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

- 2. pnas.org [pnas.org]

- 3. droracle.ai [droracle.ai]

- 4. A new mechanism for antiepileptic drug action: vesicular entry may mediate the effects of levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 7. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]UCB-J in mice | bioRxiv [biorxiv.org]

- 11. semanticscholar.org [semanticscholar.org]

1-(2-Hydroxypropyl)pyrrolidin-2-one molecular formula and weight

Technical Monograph: 1-(2-Hydroxypropyl)pyrrolidin-2-one Subtitle: Physicochemical Profiling, Synthesis, and Application as a Safer NMP Alternative[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2-Hydroxypropyl)pyrrolidin-2-one (HP-2-P), a specialized cyclic amide solvent.[1] Emerging as a critical "green solvent" alternative to N-Methylpyrrolidone (NMP) and N-Ethylpyrrolidone (NEP), HP-2-P distinguishes itself through a reduced toxicity profile while maintaining high solvency power for polar resins and active pharmaceutical ingredients (APIs).[1] This monograph details its molecular architecture, industrial synthesis, quality control protocols, and applications in transdermal drug delivery.[1]

Part 1: Molecular Identity & Physicochemical Profiling

The molecule consists of a 5-membered lactam (pyrrolidone) ring substituted at the nitrogen atom with a 2-hydroxypropyl group.[1] Unlike its ethyl analog (HEP), the propyl chain introduces a chiral center and slightly increased lipophilicity, altering its permeation mechanics.[1]

Table 1: Molecular Specifications

| Property | Specification |

| IUPAC Name | 1-(2-Hydroxypropyl)pyrrolidin-2-one |

| Common Acronyms | HP-2-P, HPP, N-Hydroxypropylpyrrolidone |

| CAS Registry Number | 35123-47-0 |

| Molecular Formula | |

| Molecular Weight | 143.18 g/mol |

| Physical State | Clear, colorless to pale yellow liquid |

| Solubility | Miscible with water, ethanol, acetone, and chloroform |

| Chirality | Contains one chiral center at the 2'-position of the propyl chain |

Structural Analysis

The presence of the hydroxyl (-OH) group on the side chain is the functional differentiator.[1] While NMP relies solely on dipolar aprotic interactions, HP-2-P adds hydrogen bonding capability (donor and acceptor).[1] This duality allows it to solvate a broader range of hydrophilic and hydrophobic substances, making it a "amphiphilic coupling agent" in formulation science.[1]

Part 2: Synthesis & Manufacturing Engineering

Core Directive: The industrial synthesis of HP-2-P follows a ring-opening and ring-closure mechanism involving

Reaction Mechanism

The process is an exothermic condensation reaction between GBL and 1-amino-2-propanol (monoisopropanolamine).[1]

-

Nucleophilic Attack: The amine group attacks the carbonyl carbon of GBL.[1]

-

Ring Opening: The lactone ring opens to form an intermediate hydroxy-amide.[1]

-

Dehydration & Cyclization: Under elevated temperature (approx. 200°C) and reduced pressure, water is eliminated, reforming the stable pyrrolidone ring with the N-substituent.[1]

Diagram 1: Synthesis Pathway (DOT Visualization)

Caption: Figure 1. Thermal condensation pathway converting GBL and Isopropanolamine into HP-2-P via dehydration cyclization.[1]

Part 3: Analytical Characterization & Quality Control

Trustworthiness Protocol: Because HP-2-P is often used as a pharmaceutical excipient, purity is paramount.[1] The following protocol is a self-validating system to detect unreacted amines (isopropanolamine) which can cause pH drift in final formulations.

Protocol: Purity Assessment by GC-FID

Objective: Quantify HP-2-P purity and residual GBL/Amine content.

Reagents & Equipment:

-

Instrument: Gas Chromatograph with Flame Ionization Detector (FID).[1]

-

Column: DB-WAX or equivalent polar polyethylene glycol column (30m x 0.25mm, 0.25µm film).

-

Internal Standard: 1-Methyl-2-pyrrolidone (NMP) - used here only as a reference standard due to structural similarity.[1]

Step-by-Step Methodology:

-

Sample Preparation: Dilute 100 mg of HP-2-P sample in 10 mL of Methanol. Add 50 µL of Internal Standard.[1]

-

Inlet Parameters: Set Injection Port to 250°C, Split Ratio 50:1.

-

Oven Program:

-

Initial: 80°C (Hold 2 min).

-

Ramp: 10°C/min to 240°C.[1]

-

Final: 240°C (Hold 10 min).

-

-

Detection: FID at 260°C.

-

Validation Logic: The elution order will be GBL < Amine < HP-2-P. Any peak area for GBL > 0.1% indicates incomplete conversion; Amine peaks indicate insufficient stripping.[1]

Part 4: Applications in Drug Development

HP-2-P is superior to NMP in transdermal applications due to its Permeation Enhancement capabilities coupled with a better safety profile.[1]

Mechanism of Action: The "Pull-and-Push" Effect

HP-2-P alters the barrier properties of the Stratum Corneum (SC) through two mechanisms:[1]

-

Lipid Fluidization: The propyl tail inserts into the lipid bilayer, increasing fluidity.[1]

-

Polar Pathway Expansion: The pyrrolidone head group interacts with keratin, increasing the solubility of polar drugs within the skin layers.[1]

Diagram 2: Transdermal Permeation Logic

Caption: Figure 2.[1] Dual-action mechanism of HP-2-P in facilitating transdermal drug delivery.

Part 5: Toxicology & Safety Profile (The NMP Comparison)

The driving force for adopting HP-2-P is the regulatory pressure on N-Methylpyrrolidone (NMP).[1] NMP is classified as Reprotoxic (Category 1B) in the EU (REACH), restricting its use.[1]

Comparative Safety Data:

-

NMP: Rapidly absorbed, metabolized to 5-HNMP, linked to developmental toxicity.[1]

-

HP-2-P: The longer alkyl chain and hydroxyl group alter the metabolic pathway.[1] While data is less ubiquitous than NMP, structural analogs (HEP) and initial toxicity screens suggest a significantly higher LD50 and reduced potential for reproductive toxicity.[1]

-

Note: Researchers must consult the specific Safety Data Sheet (SDS) for the exact batch, as stereoisomer ratios can affect specific tox endpoints.[1]

-

References

-

PubChem. (2025).[1][2] 1-(2-hydroxypropyl)pyrrolidin-2-one Compound Summary. National Center for Biotechnology Information.[1] [Link]

-

European Chemicals Agency (ECHA). (2025).[1] Substance Information: N-substituted pyrrolidones.[1][3][Link][1]

-

ResearchGate. (2010).[1][4] Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone and its Analogs.[Link]

Sources

Technical Guide: Chiral Synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one

Executive Summary

1-(2-Hydroxypropyl)pyrrolidin-2-one (HP-2-P) is a versatile intermediate sharing structural homology with the widely used solvent N-methylpyrrolidone (NMP). While often encountered as a racemic solvent or impurity in povidone production, its chiral forms ((

This guide details two distinct, self-validating synthetic pathways to access enantiopure HP-2-P. Route A focuses on a chemical asymmetric alkylation using the "Chiral Pool" strategy, ideal for bulk scale-up. Route B outlines a biocatalytic reductive approach, offering superior enantiomeric excess (

Structural Analysis & Retrosynthesis

The target molecule features a single stereogenic center at the C2 position of the propyl chain. Retrosynthetic analysis reveals two primary disconnections:

-

C–N Disconnection: Disconnecting the amide nitrogen from the hydroxypropyl chain suggests a nucleophilic attack of 2-pyrrolidone on a propylene oxide equivalent.

-

Reductive Disconnection: The secondary alcohol can be derived from the corresponding ketone (1-(2-oxopropyl)pyrrolidin-2-one), allowing for stereoselective enzymatic reduction.

Visualization: Retrosynthetic Pathways

Figure 1: Retrosynthetic analysis showing the two primary strategies for accessing the chiral target.

Route A: Nucleophilic Substitution with Chiral Epoxides

This route relies on the reaction between 2-pyrrolidone and commercially available chiral propylene oxide. It is the "Gold Standard" for industrial scalability due to the low cost of reagents.

Mechanistic Insight

The reaction proceeds via a base-catalyzed

-

Stereochemical Outcome: Because the nucleophilic attack occurs at the non-stereogenic carbon, the C–O bond at the chiral center is not broken. Therefore, the stereochemistry of the starting propylene oxide is retained .

Experimental Protocol

Reagents:

-

2-Pyrrolidone (1.0 equiv)[1][]

-

(

)-(-)-Propylene Oxide (>99% ee) (1.2 equiv)[1] -

Catalyst: Potassium tert-butoxide (KOtBu) or KOH (0.05 equiv)[1]

-

Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology:

-

Catalyst Formation: In a high-pressure reactor (autoclave), charge 2-pyrrolidone and the base (KOtBu). If using KOH, heat to 100°C under vacuum first to remove the water formed (generating potassium pyrrolidonate in situ), as water can hydrolyze the epoxide to a diol.[1]

-

Addition: Cool the reactor to 0°C. Add (

)-propylene oxide. -

Reaction: Seal the reactor. Heat to 100–120°C for 6–8 hours. The internal pressure will rise initially and then drop as the epoxide is consumed.

-

Work-up: Cool to room temperature. Neutralize the catalyst with a stoichiometric amount of acetic acid.

-

Purification: The product is a high-boiling liquid. Purify via vacuum distillation (approx. 140°C at 10 mmHg).

Data Summary:

| Parameter | Specification | Note |

| Yield | 85–92% | High atom economy. |

| ee | >98% | Dependent on starting material purity. |

| Key Impurity | Propylene Glycol | Formed if system is not anhydrous. |

Route B: Biocatalytic Stereoselective Reduction

For applications requiring ultra-high purity (>99.5% ee) or when chiral epoxides are unavailable, the biocatalytic reduction of the corresponding ketone is the superior method.

Pathway Logic

This route utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the prochiral ketone 1-(2-oxopropyl)pyrrolidin-2-one.[1] The precursor is easily synthesized by alkylating 2-pyrrolidone with chloroacetone.

Workflow Visualization

Figure 2: Biocatalytic cascade for the asymmetric reduction of the ketone precursor.[1]

Experimental Protocol

Phase 1: Precursor Synthesis

-

Mix 2-pyrrolidone (1 equiv) with K₂CO₃ (1.5 equiv) in Acetone.

-

Add Chloroacetone (1.1 equiv) dropwise at reflux.

-

Filter salts and distill to obtain 1-(2-oxopropyl)pyrrolidin-2-one.

Phase 2: Enzymatic Reduction (Screening Scale)

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgCl₂.

-

Reaction Mix: In a vial, combine:

-

Substrate: 50 mg Ketone precursor.

-

Enzyme: 5 mg KRED lyophilized powder (Screen a kit, e.g., Codexis or similar).[1]

-

Cofactor: 1 mM NADP+.

-

Recycling System: 50 mg Glucose + 1 mg Glucose Dehydrogenase (GDH).

-

-

Incubation: Shake at 30°C, 250 rpm for 24 hours.

-

Extraction: Extract with Ethyl Acetate.

-

Analysis: Analyze via Chiral HPLC to determine conversion and enantioselectivity.

Analytical Characterization

Validating the chirality is critical. Standard reverse-phase HPLC is insufficient; a chiral stationary phase is required.

Method Parameters:

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel). These polysaccharide-based columns effectively resolve lactam enantiomers.

-

Mobile Phase: Hexane : Isopropanol (90:10).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amide absorption).

-

Expected Retention: The (

)- and (

Safety & Industrial Scalability[1]

Safety Profile (SDS Summary)

-

Hazards: HP-2-P is an isomer of N-hydroxyethylpyrrolidone. It should be treated as a potential skin/eye irritant (H315, H319).[1]

-

Reproductive Toxicity: Many N-substituted pyrrolidones (like NMP) are reproductive toxins. Handle HP-2-P with strict engineering controls (fume hood, nitrile gloves).[1]

-

Flammability: Flash point is typically >100°C, classifying it as a combustible liquid, not highly flammable.[1][3]

Scalability Comparison

| Feature | Route A (Chemical) | Route B (Biocatalytic) |

| Cost | Low (Commodity reagents) | Medium (Enzyme cost) |

| Scalability | High (Standard autoclave) | High (Fermentation volume) |

| Purity (ee) | 98% (Limited by PO purity) | >99.5% (Enzyme specificity) |

| Green Chemistry | Moderate (Atom economical) | Excellent (Aqueous, mild temp) |

References

-

Synthesis of Chiral Pyrrolidines

- Title: Improved Synthesis of Chiral Pyrrolidine Inhibitors.

- Source: N

-

URL:[Link]

-

General Reactivity of 2-Pyrrolidone

-

Biocatalytic Approaches

-

Chiral HPLC Methodology

- Title: A Strategy for Developing HPLC Methods for Chiral Drugs.

- Source: LCGC Intern

-

URL:[Link]

-

Safety Data

-

Title: Safety Data Sheet - 2-Pyrrolidone Derivatives.[5]

- Source: BASF / Sigma-Aldrich (General Reference).

-

Sources

- 1. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 4. A Multi-Enzyme Cascade for Efficient Production of Pyrrolidone from l-Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

In Silico Modeling of 1-(2-Hydroxypropyl)pyrrolidin-2-one Interactions with the β2-Adrenergic Receptor: A Technical Guide

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 1-(2-hydroxypropyl)pyrrolidin-2-one, a novel small molecule with potential therapeutic applications. Given the diverse biological activities of pyrrolidin-2-one derivatives, particularly their influence on cardiovascular and neurological systems, we have selected the human β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR), as a representative and physiologically relevant target for this modeling study. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets.[1] By simulating these interactions at an atomic level, we can gain valuable insights into binding affinities, mechanisms of action, and potential off-target effects, thereby guiding the design and optimization of new therapeutic agents. This guide will walk through a complete in silico workflow, from initial structure preparation to advanced molecular dynamics simulations and binding free energy calculations.

1-(2-Hydroxypropyl)pyrrolidin-2-one: A Molecule of Interest

1-(2-Hydroxypropyl)pyrrolidin-2-one belongs to the pyrrolidin-2-one class of compounds, which have demonstrated a wide array of pharmacological activities, including antiarrhythmic, anticonvulsant, and antihypertensive effects.[2][3][4] Many of these effects are mediated through interactions with GPCRs. The subject of this guide, 1-(2-hydroxypropyl)pyrrolidin-2-one, is a relatively understudied molecule, making it an excellent candidate for exploratory in silico analysis to hypothesize its potential biological targets and mode of action.

Table 1: Physicochemical Properties of 1-(2-Hydroxypropyl)pyrrolidin-2-one

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | PubChem |

| Molecular Weight | 143.18 g/mol | PubChem |

| XLogP3 | -1.1 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

The β2-Adrenergic Receptor: A Key Therapeutic Target

The β2-adrenergic receptor is a well-characterized GPCR that plays a crucial role in regulating cardiovascular and pulmonary functions. It is the target of numerous approved drugs for conditions such as asthma and hypertension. The availability of high-resolution crystal structures of β2AR in various conformational states makes it an ideal model system for this in silico investigation. For this guide, we will utilize the crystal structure of the human β2-adrenergic receptor in complex with an antagonist (PDB ID: 3NY9).

The In Silico Modeling Workflow: An Overview

Our investigation will follow a multi-step computational workflow designed to provide a comprehensive understanding of the potential interaction between 1-(2-hydroxypropyl)pyrrolidin-2-one and the β2AR.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It provides an initial assessment of the binding mode and a quantitative estimation of the binding affinity.

Defining the Binding Site

The binding site for 1-(2-hydroxypropyl)pyrrolidin-2-one on the β2AR can be defined based on the location of the co-crystallized ligand in the 3NY9 structure. A grid box is centered on this site to define the search space for the docking algorithm.

Running AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking. [5]It employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate binding affinity.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Create a Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

-

Run Vina: Execute the docking calculation from the command line.

-

Analyze Results: The output file (docking_results.pdbqt) will contain multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely.

Interpreting Docking Results

The primary outputs of a docking simulation are the binding poses and their corresponding scores. A lower binding energy score suggests a more favorable interaction. [6]Visual inspection of the top-ranked pose is crucial to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues in the binding pocket.

Part 3: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the binding pose and observe conformational changes in both the ligand and the receptor over time. [7][8]

System Setup for GROMACS

GROMACS is a versatile and high-performance software package for performing MD simulations.

Experimental Protocol: GROMACS System Setup

-

Combine Protein and Ligand: Create a complex PDB file containing the coordinates of the top-ranked docked pose of 1-(2-hydroxypropyl)pyrrolidin-2-one within the β2AR.

-

Generate Topology: Use the pdb2gmx tool in GROMACS to generate the topology for the protein. The ligand topology and parameters need to be generated separately, for instance, using a server like CGenFF or the antechamber suite.

-

Create a Simulation Box: Define a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex.

-

Solvate the System: Fill the simulation box with water molecules.

-

Add Ions: Add ions to neutralize the system and to mimic a physiological salt concentration.

Simulation Protocol

A typical MD simulation protocol involves energy minimization, equilibration, and a production run.

Experimental Protocol: MD Simulation

-

Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

-

NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) to stabilize the temperature.

-

NPT Equilibration: Further equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) to stabilize the pressure and density.

-

Production MD: Run the production simulation for a desired length of time (e.g., 100 ns) to collect data for analysis.

Part 4: Binding Free Energy Calculation

Binding free energy calculations provide a more rigorous estimation of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this.

MM/PBSA with AMBER

The MMPBSA.py script in the AMBER software package can be used to perform MM/PBSA calculations on trajectories generated from MD simulations (including those from GROMACS, after conversion).

Experimental Protocol: MM/PBSA Calculation

-

Extract Frames: Extract snapshots from the production MD trajectory.

-

Create Topologies: Generate separate topology files for the complex, the receptor, and the ligand.

-

Run MMPBSA.py: Execute the MMPBSA.py script with an input file that specifies the calculation parameters.

-

Analyze Results: The output will provide an estimate of the binding free energy, decomposed into its various components (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies).

Table 2: Hypothetical Binding Free Energy Results

| Energy Component | Value (kcal/mol) |

| van der Waals | -35.2 ± 2.5 |

| Electrostatic | -15.8 ± 1.8 |

| Polar Solvation | +28.5 ± 3.1 |

| Nonpolar Solvation | -4.1 ± 0.5 |

| Total Binding Free Energy | -26.6 ± 4.3 |

Part 5: Data Analysis and Interpretation

Analysis of MD Trajectories

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the system and the binding pose over the course of the simulation.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions that may be involved in ligand binding or conformational changes.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation.

-

Interaction Energy: Calculate the non-bonded interaction energy between the ligand and the receptor to quantify the strength of their interaction. [9]

Visualization

Visualizing the MD trajectory in software like VMD or PyMOL is essential for observing the dynamic behavior of the protein-ligand complex and for identifying key interactions.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for modeling the interactions of 1-(2-hydroxypropyl)pyrrolidin-2-one with the β2-adrenergic receptor. The described methodologies, from system preparation and molecular docking to molecular dynamics simulations and binding free energy calculations, provide a robust framework for predicting and analyzing small molecule-protein interactions. The insights gained from such studies can significantly accelerate the drug discovery process by guiding the selection of promising lead compounds and informing their subsequent optimization. Future work should focus on experimental validation of these in silico predictions through binding assays and functional studies.

References

-

AutoDock Vina. The Scripps Research Institute. [Link]

-

G protein-coupled receptors: In silico drug discovery in 3D. PNAS. [Link]

-

GROMACS Tutorial - Protein-Ligand Complex. Justin A. Lemkul. [Link]

-

How to Interpret Molecular Docking Results. Profacgen. [Link]

-

Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? PLOS Computational Biology. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mustansiriyah Journal of Science. [Link]

-

Insights from Molecular Dynamics Simulations for GPCR Drug Discovery. Preprints.org. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 7. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]

- 8. repositori.upf.edu [repositori.upf.edu]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Analytical Quantification of 1-(2-Hydroxypropyl)pyrrolidin-2-one

[1]

Introduction & Scientific Context

1-(2-Hydroxypropyl)pyrrolidin-2-one (also known as N-(2-Hydroxypropyl)-2-pyrrolidone) is a polar, water-soluble lactam. It is structurally related to N-Methyl-2-pyrrolidone (NMP) and 2-Pyrrolidone , but distinguished by the presence of a hydroxylated propyl side chain.

Origin and Relevance

This compound typically arises in two contexts:

-

Impurity in Excipients: It is a potential degradation product or synthesis byproduct in Hydroxypropyl-modified Povidone (e.g., Copovidone) or Povidone-Iodine complexes, where propylene oxide or propylene glycol is used in the synthesis.

-

Metabolic Product: It can be a metabolite of N-Vinylpyrrolidone (NVP) or related pyrrolidone drugs.

Analytical Challenges

-

Polarity: The hydroxyl group and lactam ring create significant polarity, making retention on standard C18 HPLC columns difficult without ion-pairing or high-aqueous phases.

-

Isomerism: It must be chromatographically resolved from its structural isomer, 1-(3-Hydroxypropyl)pyrrolidin-2-one .

-

Volatility: While less volatile than NMP, it is sufficiently volatile for Gas Chromatography (GC), which is often the preferred technique for pyrrolidone impurities (per USP/EP protocols).

Method Selection Strategy

Two complementary protocols are provided. Select the method based on your sensitivity requirements and available instrumentation.

| Feature | Protocol A: GC-FID (Recommended) | Protocol B: LC-MS/MS (Trace Analysis) |

| Primary Use | Routine QC, Raw Material Testing | Trace Impurity (<10 ppm), Biological Samples |

| Sensitivity (LOQ) | ~10–50 ppm | ~10–50 ppb |

| Matrix Tolerance | High (with simple extraction) | Moderate (requires clean-up) |

| Cost/Complexity | Low / Robust | High / Complex |

Protocol A: Gas Chromatography (GC-FID)

The "Workhorse" Method for Quality Control

Principle

The analyte is extracted from the polymer matrix using a solvent that precipitates the polymer (e.g., Acetone/Methanol mix) or dissolves it followed by headspace/direct injection. Direct liquid injection on a high-polarity column is the most robust approach for this hydroxylated lactam.

Instrumentation & Conditions

| Parameter | Specification | Rationale |

| Detector | Flame Ionization Detector (FID) | Universal response for organic carbon; high linearity. |

| Column | DB-WAX or ZB-WAX (PEG Phase)30 m × 0.32 mm × 0.5 µm | Polyethylene Glycol (PEG) phase is essential to deactivate the column against the polar hydroxyl group and prevent peak tailing. |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Injection Mode | Split (10:1 or 20:1) | Prevents column overload; improves peak shape. |

| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Standard carrier; constant flow maintains separation efficiency during ramp. |

| Oven Program | 80°C (hold 1 min) → 10°C/min → 240°C (hold 5 min) | Slow ramp separates the analyte from the solvent front and other pyrrolidone impurities. |

| FID Temp | 280°C | Prevents condensation of the analyte in the detector jet. |

Sample Preparation (Polymer Matrix)

-

Weighing: Accurately weigh 500 mg of the Povidone/Copovidone sample into a 20 mL centrifuge tube.

-

Dissolution/Extraction: Add 10.0 mL of Methanol. Vortex vigorously for 5 minutes.

-

Note: If the polymer is insoluble in methanol, use Water, then dilute 1:10 with Methanol to precipitate high MW fractions if necessary, or inject aqueous solution if using a water-compatible WAX column (e.g., DB-WAX UI).

-

-

Internal Standard (Optional but Recommended): Add 50 µL of N-Ethyl-2-pyrrolidone (NEP) stock solution (1 mg/mL) as an internal standard.

-

Clarification: Centrifuge at 4000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

-

Transfer: Transfer 1 mL of the clear supernatant to a GC vial.

System Suitability Criteria

-

Resolution: Resolution (

) between 1-(2-Hydroxypropyl)pyrrolidin-2-one and Internal Standard > 2.0. -

Tailing Factor:

(Crucial for hydroxylated compounds). -

RSD: Relative Standard Deviation of peak area < 2.0% (n=6 injections).

Protocol B: LC-MS/MS (High Sensitivity)

For Trace Impurities and Genotoxic Evaluation Contexts

Principle

Reverse-phase chromatography using a Polar-Embedded stationary phase to retain the polar lactam, coupled with Electrospray Ionization (ESI) in Positive mode.

Instrumentation & Conditions

| Parameter | Specification | Rationale |

| Column | Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18 (100 mm × 2.1 mm, 1.8 µm or 3 µm) | Standard C18 will suffer from "dewetting" and poor retention. Polar-embedded phases retain polar analytes in high-aqueous conditions. |